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Compound of Interest

Compound Name: Amino-PEG7-acid

Cat. No.: B11826620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG7-acid for

the modification of peptides. This document outlines the benefits of PEGylation with a discrete

PEG linker, provides detailed experimental protocols for conjugation, purification, and

characterization, and includes illustrative diagrams to guide researchers through the process.

Introduction to Amino-PEG7-Acid for Peptide
Modification
Amino-PEG7-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker

containing a primary amine group and a carboxylic acid group at opposite ends of a seven-unit

ethylene glycol chain. This specific chain length provides a balance of hydrophilicity and spacer

length, making it a versatile tool for bioconjugation.

The modification of peptides with PEG linkers, a process known as PEGylation, is a widely

adopted strategy in drug development to enhance the therapeutic properties of peptides. These

enhancements include:

Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the

solubility of hydrophobic peptides in aqueous solutions.[1]

Enhanced Stability: The PEG chain can act as a steric shield, protecting the peptide from

proteolytic degradation and thereby increasing its in-vivo half-life.[2][3]
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Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing

the likelihood of an immune response.

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the peptide,

PEGylation can reduce renal clearance, leading to a longer circulation time in the body.

Amino-PEG7-acid, with its defined structure and length, allows for precise control over the

modification process, resulting in a more homogeneous product compared to traditional

polydisperse PEG reagents.

Data Presentation
While specific quantitative data for Amino-PEG7-acid is not readily available in the public

domain, the following tables provide a representative summary of the expected outcomes

based on typical peptide PEGylation experiments. These values should be considered as a

general guide, and actual results will vary depending on the specific peptide and reaction

conditions.

Table 1: Representative Peptide Conjugation Efficiency with Amino-PEG7-Acid

Peptide Target
Molar Ratio
(Peptide:PEG
Linker)

Coupling
Reagents

Reaction Time
(h)

Estimated
Conjugation
Yield (%)

Peptide A (N-

terminal

modification)

1:3 EDC, Sulfo-NHS 4 70-85

Peptide B

(Lysine side-

chain

modification)

1:5 HATU, DIPEA 2 65-80

Peptide C (C-

terminal

modification)

1:4 EDC, HOBt 6 60-75

Table 2: Typical Purity of Amino-PEG7-Acid Modified Peptides after Purification
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Purification Method Crude Purity (%) Purity after Purification (%)

Reversed-Phase HPLC (RP-

HPLC)
40-60 >95

Size-Exclusion

Chromatography (SEC)
40-60 >90

Table 3: Illustrative Effects of Amino-PEG7-Acid Modification on Peptide Properties

Peptide Property Before Modification
After Modification
with Amino-PEG7-
Acid

Hydrophobic Peptide

X
Aqueous Solubility Low (<0.1 mg/mL) Moderate (1-2 mg/mL)

Protease-sensitive

Peptide Y
Stability in Serum (t½) < 10 minutes 30-60 minutes

Experimental Protocols
Protocol 1: N-terminal Peptide Modification with Amino-
PEG7-Acid
This protocol describes the conjugation of the carboxylic acid group of Amino-PEG7-acid to

the N-terminal amine of a peptide using carbodiimide chemistry.

Materials:

Peptide with a free N-terminus

Amino-PEG7-acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)
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Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.5

Purification system (e.g., RP-HPLC)

Procedure:

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-

5 mg/mL.

Activation of Amino-PEG7-acid:

Dissolve Amino-PEG7-acid in the Reaction Buffer to a concentration of 10-20 mg/mL.

Add a 3-5 molar excess of EDC and Sulfo-NHS to the Amino-PEG7-acid solution.

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

Conjugation Reaction:

Add the activated Amino-PEG7-acid solution to the peptide solution. The molar ratio of

PEG linker to peptide should typically be between 3:1 and 10:1.

Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM

to quench any unreacted activated PEG linker. Incubate for 15 minutes.

Purification: Purify the PEGylated peptide from unreacted peptide and excess reagents using

RP-HPLC.

Characterization: Confirm the identity and purity of the modified peptide using MALDI-TOF

mass spectrometry and analytical RP-HPLC.

Protocol 2: C-terminal or Side-Chain Carboxylic Acid
Modification with Amino-PEG7-Acid
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This protocol details the conjugation of the amine group of Amino-PEG7-acid to a C-terminal

or side-chain carboxylic acid (e.g., on Aspartic or Glutamic acid residues) of a peptide.

Materials:

Peptide with a free carboxylic acid group

Amino-PEG7-acid

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Purification system (e.g., RP-HPLC)

Procedure:

Reagent Preparation:

Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

Dissolve Amino-PEG7-acid in anhydrous DMF.

Activation and Coupling:

To the peptide solution, add a 4-6 molar excess of Amino-PEG7-acid.

Add a 4-6 molar excess of HATU and a 8-12 molar excess of DIPEA.

Allow the reaction to proceed at room temperature for 1-2 hours.

Purification: Directly purify the reaction mixture by RP-HPLC to isolate the PEGylated

peptide.

Characterization: Analyze the purified product by MALDI-TOF mass spectrometry to confirm

the addition of the PEG linker and by analytical RP-HPLC to assess purity.
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Caption: General workflow for peptide modification with Amino-PEG7-acid.
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Caption: Hypothetical GPCR signaling pathway activated by a PEGylated peptide agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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